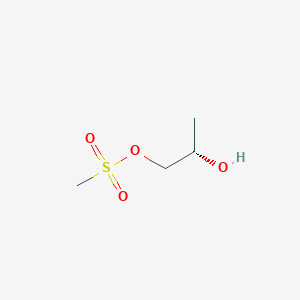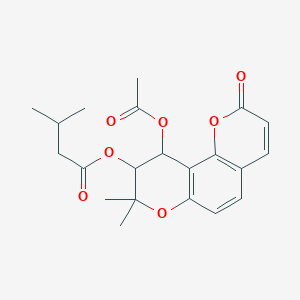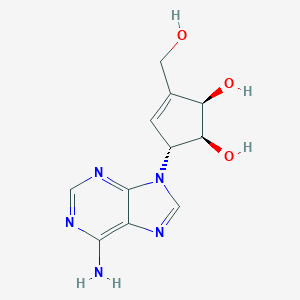
Ácido 2-cetoglutárico-13C1
Descripción general
Descripción
2-Ketoglutaric acid-13C1 is a stable isotope-labeled form of 2-ketoglutaric acid (2-KG), an important intermediate in the tricarboxylic acid (TCA) cycle. It has a molecular formula of C5H4O5 and a molecular weight of 144.09 g/mol. The 13C1 labeling refers to the substitution of a carbon atom in the molecule with a stable isotope of carbon, which allows for the tracking of metabolic pathways in biological systems.
Aplicaciones Científicas De Investigación
Investigación bioquímica
Ácido 2-cetoglutárico-13C1 es un compuesto marcado con isótopos estables, lo que lo convierte en una herramienta valiosa en la investigación bioquímica . Se puede usar para rastrear vías metabólicas y comprender el papel del ácido 2-cetoglutárico en varios procesos biológicos .
Defensa antioxidante
El ácido 2-cetoglutárico, también conocido como α-cetoglutarato (AKG), juega un papel crucial en la defensa antioxidante . Ayuda a los organismos a protegerse del estrés oxidativo, que es un factor clave en muchas enfermedades .
Producción de energía
AKG es un metabolito esencial en prácticamente todos los organismos y participa en la producción de energía . Es un intermedio clave en el ciclo del ácido tricarboxílico (TCA), una vía metabólica central que genera ATP, la principal moneda energética de las células .
Módulos de señalización
AKG participa en varios módulos de señalización . Puede modular la actividad de ciertas proteínas y enzimas, influyendo en procesos celulares como la expresión genética y el crecimiento celular .
Modificación genética
AKG participa en los procesos de modificación genética . Puede influir en la actividad de las enzimas que modifican el ADN y las proteínas, jugando un papel en la regulación epigenética
Mecanismo De Acción
Target of Action
2-Ketoglutaric Acid-13C1, also known as Alpha-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes play a crucial role in various metabolic and cellular pathways .
Mode of Action
AKG functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding . It is an obligatory co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates .
Biochemical Pathways
AKG is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Pharmacokinetics
It is known that akg is a rate-determining intermediate in the tricarboxylic acid (tca) and has a crucial role in cellular energy metabolism . More research is needed to fully understand the ADME properties of AKG and their impact on bioavailability.
Result of Action
AKG regulates the activity of prolyl-4 hydroxylase, which controls the biosynthesis of collagen, a component of bone tissue . It also affects the functioning of prolyl hydroxylases, which, in turn, influences the function of the hypoxia-inducible factor, an important transcription factor in cancer development and progression . Additionally, it affects the functioning of enzymes that influence epigenetic modifications of chromatin .
Action Environment
The action of AKG can be influenced by various environmental factors. It is known that AKG participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification
Safety and Hazards
Direcciones Futuras
AKG exhibits potential as a novel drug for the clinical treatment of age-related diseases . It may act as a dietary supplement, together with arginine and other amino acids, to help athletes recover in a timely manner . In the cardiovascular system, AKG may prevent or even reverse the aging of animals with arteriosclerosis . During exercise, AKG acts as a synthetic metabolic signal and promotes protein synthesis, which in turn contributes to skeletal muscle development and increases collagen metabolism, thus affecting bone structure .
Análisis Bioquímico
Biochemical Properties
2-Ketoglutaric Acid-13C1 interacts with several enzymes, proteins, and other biomolecules. Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases directly contribute to the formation of 2-Ketoglutaric Acid-13C1 . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
2-Ketoglutaric Acid-13C1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide a protective effect against oxidative stress in many organisms .
Molecular Mechanism
At the molecular level, 2-Ketoglutaric Acid-13C1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding .
Dosage Effects in Animal Models
2-Ketoglutaric Acid-13C1 exhibits anti-aging properties in various animal models, extending longevity and improving healthspan . It influences stem cell behaviors, maintaining pluripotency in naive PSCs and inducing differentiation in primed PSCs . The effects of the product can vary with different dosages in animal models .
Metabolic Pathways
2-Ketoglutaric Acid-13C1 is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-oxo(113C)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXRSRHYNQIFN-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C(=O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439522 | |
| Record name | 2-Ketoglutaric Acid-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108395-15-9 | |
| Record name | 2-Ketoglutaric Acid-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108395-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








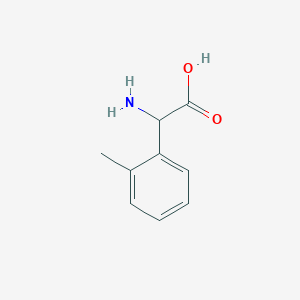
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
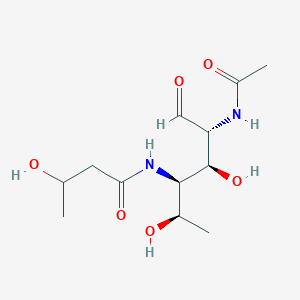
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
